molecular formula C19H16ClF6N3 B11480055 2-amino-1-(2-chlorophenyl)-4,4-bis(trifluoromethyl)-4,4a,5,6,7,8-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile

2-amino-1-(2-chlorophenyl)-4,4-bis(trifluoromethyl)-4,4a,5,6,7,8-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile

Cat. No.: B11480055
M. Wt: 435.8 g/mol
InChI Key: MZNKXXPNPUPEHA-UHFFFAOYSA-N
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Description

2-amino-1-(2-chlorophenyl)-4,4-bis(trifluoromethyl)-4,4a,5,6,7,8-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a cyclohepta[b]pyridine core, substituted with amino, chlorophenyl, and bis(trifluoromethyl) groups

Preparation Methods

The synthesis of 2-amino-1-(2-chlorophenyl)-4,4-bis(trifluoromethyl)-4,4a,5,6,7,8-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific steps and conditions for synthesizing this compound can vary, but generally include the following:

  • Formation of the cyclohepta[b]pyridine core.
  • Introduction of the amino and chlorophenyl groups.
  • Addition of the bis(trifluoromethyl) groups.
  • Final cyclization and purification steps.

Chemical Reactions Analysis

2-amino-1-(2-chlorophenyl)-4,4-bis(trifluoromethyl)-4,4a,5,6,7,8-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and chlorophenyl groups, using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

2-amino-1-(2-chlorophenyl)-4,4-bis(trifluoromethyl)-4,4a,5,6,7,8-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-(2-chlorophenyl)-4,4-bis(trifluoromethyl)-4,4a,5,6,7,8-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2-amino-1-(2-chlorophenyl)-4,4-bis(trifluoromethyl)-4,4a,5,6,7,8-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile include other cyclohepta[b]pyridine derivatives and compounds with similar functional groups. Some examples are:

These compounds share structural similarities but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological activities.

Properties

Molecular Formula

C19H16ClF6N3

Molecular Weight

435.8 g/mol

IUPAC Name

2-amino-1-(2-chlorophenyl)-4,4-bis(trifluoromethyl)-5,6,7,8-tetrahydro-4aH-cyclohepta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C19H16ClF6N3/c20-13-7-4-5-9-15(13)29-14-8-3-1-2-6-11(14)17(18(21,22)23,19(24,25)26)12(10-27)16(29)28/h4-5,7-9,11H,1-3,6,28H2

InChI Key

MZNKXXPNPUPEHA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(=CC1)N(C(=C(C2(C(F)(F)F)C(F)(F)F)C#N)N)C3=CC=CC=C3Cl

Origin of Product

United States

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